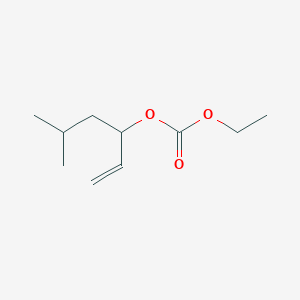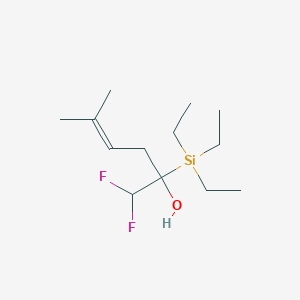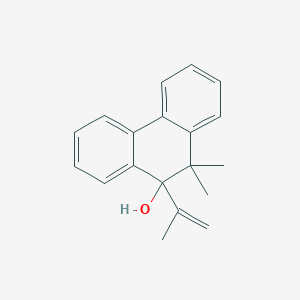
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) at the 9th position and a prop-1-en-2-yl group at the 9th position, along with two methyl groups at the 10th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bond in the prop-1-en-2-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The prop-1-en-2-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without the hydroxyl and prop-1-en-2-yl groups.
9,10-Dihydrophenanthrene: Lacks the hydroxyl and prop-1-en-2-yl groups but has a similar core structure.
10-Methyl-9,10-dihydrophenanthren-9-OL: Similar structure with one methyl group instead of two.
Uniqueness
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is unique due to the presence of both the hydroxyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
911305-32-3 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
10,10-dimethyl-9-prop-1-en-2-ylphenanthren-9-ol |
InChI |
InChI=1S/C19H20O/c1-13(2)19(20)17-12-8-6-10-15(17)14-9-5-7-11-16(14)18(19,3)4/h5-12,20H,1H2,2-4H3 |
InChI-Schlüssel |
YEZCETMCQXDAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(C2=CC=CC=C2C3=CC=CC=C3C1(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
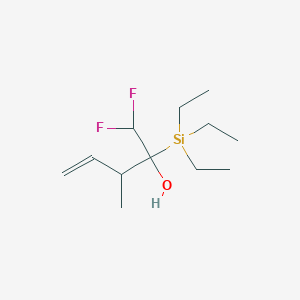
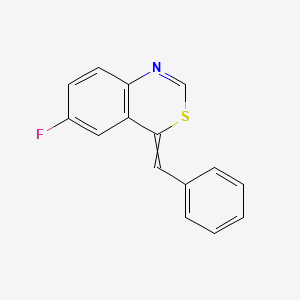
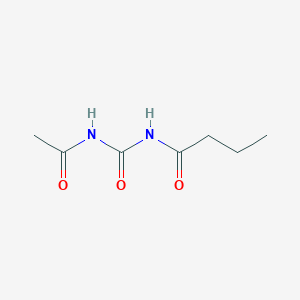
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)

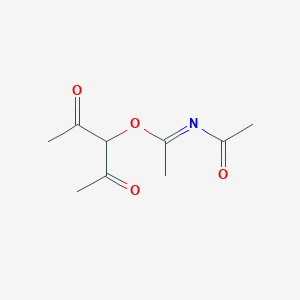


![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
